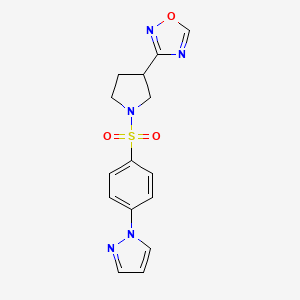![molecular formula C19H16F2O4 B2785244 (2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one CAS No. 1025637-49-3](/img/structure/B2785244.png)
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one, also known as DFMIP, is an indenone compound that has been used in scientific research for various purposes. It is a highly versatile compound that has been used in a variety of applications in organic synthesis, catalysis, and biochemistry. DFMIP has been studied for its potential to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. In
科学的研究の応用
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including the synthesis of indoles and indolizines. It has also been used in organic synthesis, catalysis, and biochemistry. In addition, this compound has been studied for its potential to interact with proteins and other molecules. It has been used to study the structure and function of proteins, as well as to analyze the effects of various compounds on proteins.
作用機序
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been shown to interact with proteins and other molecules in a variety of ways. It has been shown to bind to proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. It has also been shown to interact with proteins and other molecules through the formation of covalent bonds. Through these interactions, this compound can affect the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to interact with proteins and other molecules in a variety of ways. It has been shown to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. Through these interactions, this compound can affect the structure and function of proteins and other molecules. In addition, this compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to interact with enzymes and other biological molecules, which can affect the activity of those molecules and the processes they are involved in.
実験室実験の利点と制限
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and purify. Additionally, this compound has been shown to interact with proteins and other molecules, making it useful for studying the structure and function of proteins. However, this compound has some limitations. It is not very stable, and it can be difficult to isolate and purify. Additionally, this compound can be toxic and should be handled with caution.
将来の方向性
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on further exploring the potential of this compound to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. Additionally, research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential to affect biochemical and physiological processes. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing and purifying this compound.
合成法
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. This reaction yields a product that is then purified and isolated. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. The product is then purified and isolated.
特性
IUPAC Name |
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4/c1-23-16-9-12-8-13(18(22)15(12)10-17(16)24-2)7-11-3-5-14(6-4-11)25-19(20)21/h3-7,9-10,19H,8H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJZZJWOXMQBO-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC(F)F)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC(F)F)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)
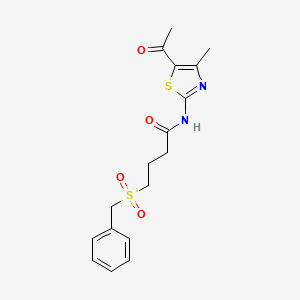
![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide](/img/structure/B2785168.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
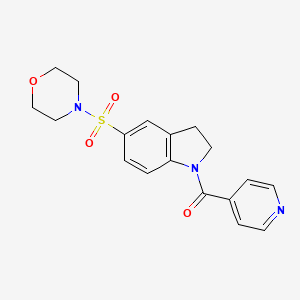

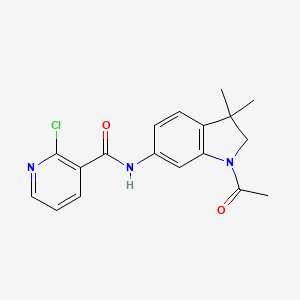
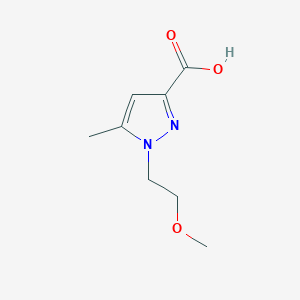
![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
